3-Tridecyl-1H-1,2,4-triazol-5-amine
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Overview
Description
3-Tridecyl-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring substituted with a tridecyl chain at the 3-position and an amine group at the 5-position. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. 1,2,4-Triazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds like 1h-1,2,4-triazol-3-amine have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Biochemical Pathways
For instance, some triazole compounds have been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Tridecyl-1H-1,2,4-triazol-5-amine. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound. For instance, similar energetic salts exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °C .
Preparation Methods
The synthesis of 3-Tridecyl-1H-1,2,4-triazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of tridecylamine with 3-amino-1,2,4-triazole under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Tridecyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The triazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents.
For example, the compound can undergo oxidation to form corresponding triazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can convert the triazole ring to dihydrotriazoles using reducing agents like sodium borohydride. Substitution reactions can introduce different functional groups onto the triazole ring, leading to the formation of various derivatives with distinct properties.
Scientific Research Applications
3-Tridecyl-1H-1,2,4-triazol-5-amine has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can be used to develop new drugs or treatments for various infections.
Medicine: The compound’s triazole ring is a common motif in many pharmaceutical agents. Researchers investigate its potential as a therapeutic agent for diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and coatings to enhance their performance and durability.
Comparison with Similar Compounds
3-Tridecyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
3-Decyl-1H-1,2,4-triazol-5-amine: This compound has a shorter alkyl chain compared to this compound, which may affect its solubility and biological activity.
3-Pentadecyl-1H-1,2,4-triazol-5-amine: With a longer alkyl chain, this compound may exhibit different physicochemical properties and interactions with biological targets.
3-Amino-1H-1,2,4-triazole: Lacking the alkyl chain, this compound serves as a simpler analog and is often used as a starting material for the synthesis of more complex triazole derivatives.
The uniqueness of this compound lies in its specific combination of the triazole ring, amine group, and tridecyl chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-tridecyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15(16)19-18-14/h2-13H2,1H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWHEQLUEPQIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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